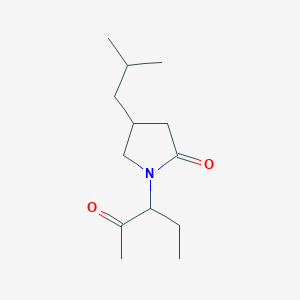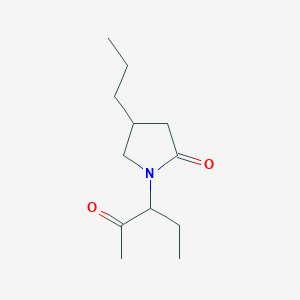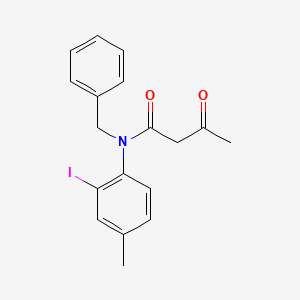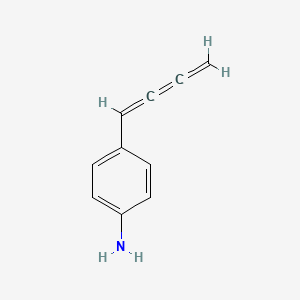
4-(2-Methylpropyl)-1-(2-oxopentan-3-yl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methylpropyl)-1-(2-oxopentan-3-yl)pyrrolidin-2-one is an organic compound that belongs to the class of pyrrolidinones. These compounds are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylpropyl)-1-(2-oxopentan-3-yl)pyrrolidin-2-one typically involves the reaction of a pyrrolidinone derivative with appropriate alkylating agents. The reaction conditions may include:
Solvent: Common solvents like ethanol, methanol, or dichloromethane.
Catalysts: Acid or base catalysts such as hydrochloric acid or sodium hydroxide.
Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Methylpropyl)-1-(2-oxopentan-3-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction to alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(2-Methylpropyl)-1-(2-oxopentan-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors to modulate cellular responses.
Signal Transduction: Affecting signal transduction pathways to alter cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Methylpropyl)-1-(2-oxopentan-3-yl)pyrrolidin-2-one: can be compared with other pyrrolidinone derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substituents, which may confer unique chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
925246-54-4 |
|---|---|
Formule moléculaire |
C13H23NO2 |
Poids moléculaire |
225.33 g/mol |
Nom IUPAC |
4-(2-methylpropyl)-1-(2-oxopentan-3-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C13H23NO2/c1-5-12(10(4)15)14-8-11(6-9(2)3)7-13(14)16/h9,11-12H,5-8H2,1-4H3 |
Clé InChI |
XCDYZCVJMLNSSP-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)C)N1CC(CC1=O)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol](/img/structure/B14189367.png)

![Propan-2-yl 3,5-dinitro-4-[(2-phenylethyl)amino]benzoate](/img/structure/B14189380.png)

![2-Methoxy-1-[(3-methylbut-2-en-1-yl)oxy]-4-(prop-1-en-1-yl)benzene](/img/structure/B14189405.png)

![1H-Pyrazole, 4-[4-[2-(1-azetidinyl)-1-(4-chlorophenoxy)ethyl]phenyl]-](/img/structure/B14189413.png)

![Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) octanedioate](/img/structure/B14189429.png)

![4-(4-{[(1H-Indole-3-carbonyl)amino]methyl}piperidin-1-yl)butanoic acid](/img/structure/B14189439.png)
![[3-(4-phenylphenyl)phenyl]-(9H-pyrido[3,4-b]indol-1-yl)methanone](/img/structure/B14189442.png)


